molecular formula C24H24N4O4 B2426701 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946277-88-9

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2426701
CAS No.: 946277-88-9
M. Wt: 432.48
InChI Key: WACIDWNVRRKBTM-UHFFFAOYSA-N
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Description

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine and benzoyl groups. Common reagents used in these reactions may include:

  • 3,4-Dimethoxybenzoyl chloride
  • Piperazine
  • m-Tolylamine
  • Cyanogen bromide

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile
  • 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.

Properties

IUPAC Name

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-16-5-4-6-17(13-16)22-26-19(15-25)24(32-22)28-11-9-27(10-12-28)23(29)18-7-8-20(30-2)21(14-18)31-3/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACIDWNVRRKBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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